Cas no 955631-65-9 (N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide)

N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a substituted oxazole moiety via a carboxamide bridge. Its structural design incorporates a 4-methoxyphenyl group, which may enhance electronic properties and solubility. This compound is of interest in medicinal chemistry due to its potential as a scaffold for bioactive molecules, particularly in targeting enzymes or receptors where benzothiazole and oxazole motifs are known to exhibit affinity. The methoxy substituent could further modulate pharmacokinetic properties. Its synthetic versatility allows for derivatization, making it a valuable intermediate in drug discovery and materials science research.
N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide structure
955631-65-9 structure
Product Name:N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
CAS No:955631-65-9
MF:C18H13N3O3S
MW:351.379122495651
CID:6032994
PubChem ID:16949951
Update Time:2025-05-20

N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
    • AKOS024648012
    • N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
    • F2434-0378
    • CHEMBL4937240
    • 955631-65-9
    • Inchi: 1S/C18H13N3O3S/c1-23-12-8-6-11(7-9-12)14-10-19-17(24-14)16(22)21-18-20-13-4-2-3-5-15(13)25-18/h2-10H,1H3,(H,20,21,22)
    • InChI Key: HBJWUTQWCSDJBL-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=C(OC)C=C2)=CN=C1C(NC1=NC2=CC=CC=C2S1)=O

Computed Properties

  • Exact Mass: 351.06776246g/mol
  • Monoisotopic Mass: 351.06776246g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 106Ų

N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide Pricemore >>

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Additional information on N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide

Introduction to N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide (CAS No. 955631-65-9)

N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide, identified by its CAS number 955631-65-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug discovery and therapeutic development. The presence of both benzothiazole and oxazole moieties in its structure suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.

The benzothiazole ring system is well-known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are often attributed to the ability of benzothiazole derivatives to modulate various enzymatic and cellular processes. In contrast, the oxazole ring contributes additional pharmacophoric elements that can enhance binding affinity and selectivity. The combination of these two heterocyclic systems in N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide creates a versatile framework for designing novel therapeutic agents.

Recent studies have highlighted the importance of multifunctional compounds in addressing complex diseases. The structural features of N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide make it an attractive scaffold for developing drugs that can target multiple pathways simultaneously. For instance, the methoxy group on the phenyl ring may enhance solubility and metabolic stability, while the carboxamide moiety could provide a site for further functionalization. These attributes are particularly relevant in the context of developing next-generation therapeutics that require high efficacy and minimal side effects.

In the realm of drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The molecular structure of N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide has been subjected to various computational analyses to predict its interactions with biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in cancer progression and inflammation. Furthermore, its ability to cross cell membranes efficiently makes it a candidate for oral administration, which could improve patient compliance.

The synthesis of N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as cyclization and condensation reactions, which are critical for constructing the desired heterocyclic framework. Advances in synthetic methodologies have enabled the efficient preparation of this compound on a scalable basis, facilitating further biological evaluation. The synthetic route also highlights the importance of protecting group strategies in ensuring regioselectivity and minimizing byproduct formation.

Evaluation of the pharmacological properties of N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide has revealed intriguing findings. In vitro assays have demonstrated its potential as an inhibitor of kinases and other enzymes implicated in disease mechanisms. Additionally, preclinical studies suggest that the compound exhibits moderate toxicity profiles at therapeutic doses, indicating its safety for further development. These results are particularly encouraging given the growing demand for targeted therapies that can modulate specific disease pathways without causing systemic side effects.

The future direction of research on N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide includes exploring its mechanism of action in detail. Understanding how this compound interacts with biological targets at the molecular level will provide insights into its therapeutic potential and guide modifications for improved efficacy. Furthermore, interdisciplinary approaches combining computational biology with experimental validation are expected to accelerate the discovery process. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating this promising lead into a viable therapeutic intervention.

In conclusion, N-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide (CAS No. 955631-65-9) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical applications. Its unique combination of heterocyclic moieties and functional groups makes it an attractive scaffold for drug development. Ongoing research efforts are focused on elucidating its pharmacological properties and optimizing its chemical structure for enhanced therapeutic efficacy. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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